molecular formula C16H21NO3 B2528449 4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide CAS No. 2097900-51-9

4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide

Cat. No. B2528449
M. Wt: 275.348
InChI Key: OUSXGASHXUTTMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in several studies. For instance, the synthesis of N-hydroxy-2-(4-methylbenzamido)benzamide was achieved using readily available reagents, indicating that the synthesis of benzamide derivatives can be efficiently carried out with proper chemical precursors and conditions . Similarly, the synthesis of N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives was reported, which involved structural modification of metoclopramide . These methods could potentially be adapted for the synthesis of "4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using X-ray diffraction, IR spectroscopy, and DFT calculations. For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using these techniques, providing detailed information about the crystal system and lattice constants . Such analyses are crucial for understanding the molecular geometry and electronic properties of the compounds, which are essential for predicting their reactivity and interactions with biological targets.

Chemical Reactions Analysis

The reactivity of benzamide derivatives with other molecules, such as amino acids, has been studied. For instance, the synthesis of N-hydroxy-4-(methylamino) azobenzene and its reactivity to amino acids was described, highlighting the potential interactions between benzamide derivatives and biological molecules . These reactions are significant for understanding the metabolic pathways and potential toxicity of these compounds in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their crystalline forms, thermal stability, and spectroscopic characteristics, have been investigated. Two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide were characterized, providing insights into the different physical forms that a benzamide derivative can take and their stability profiles . These properties are important for the development of pharmaceutical formulations and for understanding the compound's behavior under different environmental conditions.

Scientific Research Applications

Chemical Synthesis and Modification

Research into chemical compounds similar to 4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide often focuses on their synthesis and potential modifications to enhance their properties. For instance, the study of cyclohexyl or benzyl isocyanide, benzoyl-, or 4-methoxybenzoylformic acid and their reactions under specific conditions to produce new classes of compounds, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, reveals the intricate processes involved in chemical synthesis and the potential for creating novel molecules with unique properties (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Anticonvulsant and Neuroleptic Properties

Compounds with structures similar to 4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide have been evaluated for their anticonvulsant and neuroleptic activities. For example, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate and its analogs have been tested in models like the amygdala kindling model, showing potential anticonvulsant properties, though with a need for further exploration to minimize toxicity (Scott et al., 1993).

Structural Analysis and Molecular Interactions

The crystal structures of anticonvulsant enaminones similar to 4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide have been determined, revealing insights into their molecular interactions, such as hydrogen bonding, which could be pivotal in understanding their pharmacological activities (Kubicki, Bassyouni, & Codding, 2000).

Impurity Identification in Pharmaceuticals

The identification and characterization of impurities in pharmaceutical compounds is critical for drug safety and efficacy. Studies have focused on isolating and synthesizing unknown impurities in drug batches, such as those found in Repaglinide, which is essential for ensuring the quality and safety of pharmaceuticals (Kancherla et al., 2018).

Novel Synthetic Routes and Antiviral Activity

Innovative synthetic routes to create benzamide-based compounds have led to the development of molecules with significant antiviral activities, such as those against avian influenza virus. This research highlights the potential of these compounds in therapeutic applications and the importance of chemical synthesis in drug discovery (Hebishy, Salama, & Elgemeie, 2020).

properties

IUPAC Name

4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-20-14-8-6-13(7-9-14)15(18)17-12-16(19)10-4-3-5-11-16/h4,6-10,19H,2-3,5,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSXGASHXUTTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide

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